molecular formula C16H13BrN2O2S B305881 (5E)-5-[(4-bromothiophen-2-yl)methylidene]-3-(4-methylbenzyl)imidazolidine-2,4-dione

(5E)-5-[(4-bromothiophen-2-yl)methylidene]-3-(4-methylbenzyl)imidazolidine-2,4-dione

Cat. No. B305881
M. Wt: 377.3 g/mol
InChI Key: ORAPNOBTQCFRQH-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-[(4-bromothiophen-2-yl)methylidene]-3-(4-methylbenzyl)imidazolidine-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of (5E)-5-[(4-bromothiophen-2-yl)methylidene]-3-(4-methylbenzyl)imidazolidine-2,4-dione involves the inhibition of various enzymes and proteins involved in the inflammatory and cancer pathways. This compound has been found to inhibit COX-2, a key enzyme involved in the production of inflammatory mediators, and also inhibit the activity of various cancer-related proteins such as NF-κB and STAT3.
Biochemical and Physiological Effects
(5E)-5-[(4-bromothiophen-2-yl)methylidene]-3-(4-methylbenzyl)imidazolidine-2,4-dione has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been found to induce apoptosis in cancer cells and inhibit the growth and proliferation of tumor cells.

Advantages and Limitations for Lab Experiments

The advantages of using (5E)-5-[(4-bromothiophen-2-yl)methylidene]-3-(4-methylbenzyl)imidazolidine-2,4-dione in lab experiments include its potent anti-inflammatory and anti-tumor properties, as well as its potential as a therapeutic agent for various diseases. However, the limitations of using this compound in lab experiments include its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are numerous future directions for the research and development of (5E)-5-[(4-bromothiophen-2-yl)methylidene]-3-(4-methylbenzyl)imidazolidine-2,4-dione. These include further studies on its mechanism of action, optimization of the synthesis method to improve its solubility and bioavailability, and clinical trials to evaluate its efficacy and safety as a therapeutic agent. Additionally, this compound could be further studied for its potential use in treating other diseases such as diabetes and cardiovascular disease.

Synthesis Methods

The synthesis of (5E)-5-[(4-bromothiophen-2-yl)methylidene]-3-(4-methylbenzyl)imidazolidine-2,4-dione involves the reaction of 4-bromothiophene-2-carboxaldehyde with 3-(4-methylbenzyl)-4,5-dihydro-1H-imidazol-2-amine in the presence of acetic acid. The resulting compound is then purified using column chromatography.

Scientific Research Applications

(5E)-5-[(4-bromothiophen-2-yl)methylidene]-3-(4-methylbenzyl)imidazolidine-2,4-dione has shown potential as a therapeutic agent in various scientific research studies. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

(5E)-5-[(4-bromothiophen-2-yl)methylidene]-3-(4-methylbenzyl)imidazolidine-2,4-dione

Molecular Formula

C16H13BrN2O2S

Molecular Weight

377.3 g/mol

IUPAC Name

(5E)-5-[(4-bromothiophen-2-yl)methylidene]-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione

InChI

InChI=1S/C16H13BrN2O2S/c1-10-2-4-11(5-3-10)8-19-15(20)14(18-16(19)21)7-13-6-12(17)9-22-13/h2-7,9H,8H2,1H3,(H,18,21)/b14-7+

InChI Key

ORAPNOBTQCFRQH-VGOFMYFVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC(=CS3)Br)/NC2=O

SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=CS3)Br)NC2=O

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=CS3)Br)NC2=O

Origin of Product

United States

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